4-(4-Ethylphenyl)-4-oxobutanoic acid
Overview
Description
4-(4-Ethylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
It is known that gut-microbiome-derived metabolites, such as 4-ethylphenol, can modulate neurological health and function . The catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol .
Pharmacokinetics
It is known that increased intestinal permeability, common in certain conditions such as autism, could potentially lead to increased absorption of related compounds like 4-ethylphenol . Kidney dysfunction could impact the clearance of these compounds from circulation .
Result of Action
It is known that high blood concentrations of host-modified 4-ethylphenol, 4-ethylphenol sulfate, are associated with an anxiety phenotype in autistic individuals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylphenyl)-4-oxobutanoic acid. For instance, the gut microbiome’s composition can affect the production of 4-Ethylphenol . Additionally, factors such as diet, medication, and overall health status can influence the gut microbiome and, consequently, the production and effects of 4-Ethylphenol .
Biological Activity
4-(4-Ethylphenyl)-4-oxobutanoic acid, a compound with the chemical formula , has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a ketone functional group and an ethyl-substituted phenyl ring, which may influence its biological interactions. It is important to note that this compound can cause skin and eye irritation, necessitating careful handling in laboratory settings .
Research indicates that this compound acts primarily as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan and has been linked to various neurodegenerative diseases . By inhibiting this enzyme, the compound may help mitigate neuroinflammation and neuronal damage associated with conditions such as Alzheimer's disease and Huntington's chorea.
Biological Activity Overview
- Neuroprotective Effects :
- The compound has shown promise in preventing neuronal cell death in models of neurodegenerative diseases. It potentially reduces oxidative stress and inflammation in neuronal cells.
- Calpain Inhibition :
Table 1: Summary of Biological Activities
Case Studies
-
Neurodegenerative Disease Model :
In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in significant reductions in markers of neuroinflammation and improved cognitive function compared to controls. This suggests its potential as a therapeutic agent for managing Alzheimer's disease symptoms. -
Calpain Inhibition Study :
A study investigating the effects of calpain inhibitors showed that derivatives of this compound effectively reduced calpain activity in vitro, leading to decreased cell death in models of ischemia-reperfusion injury. This highlights its therapeutic potential in acute neurological injuries.
Properties
IUPAC Name |
4-(4-ethylphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHLIRYSBPOFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311853 | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49594-75-4 | |
Record name | 49594-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.